

# Commercial Suppliers of N-Acetyl Sulfadiazine-13C6: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: *N-Acetyl sulfadiazine-13C6*

Cat. No.: *B564385*

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This technical guide provides an in-depth overview of commercial suppliers of **N-Acetyl sulfadiazine-13C6**, a critical internal standard for research, particularly in pharmacokinetic and metabolic studies of the antibiotic sulfadiazine. This document is intended for researchers, scientists, and drug development professionals who require high-purity, isotopically labeled compounds for quantitative analysis.

## Introduction to N-Acetyl Sulfadiazine-13C6

N-Acetyl sulfadiazine is the major metabolite of sulfadiazine, a sulfonamide antibiotic.<sup>[1]</sup> The 13C6-labeled version serves as an ideal internal standard for bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), to ensure accuracy and precision in quantifying the unlabeled analyte in complex biological matrices. The stable isotope label allows for differentiation from the endogenous compound while sharing near-identical chemical and physical properties, making it an essential tool for drug metabolism and pharmacokinetic (DMPK) studies.

## Commercial Supplier and Product Specifications

The following table summarizes the commercially available **N-Acetyl sulfadiazine-13C6** products from various suppliers. This information has been compiled to facilitate easy comparison for procurement.

Supplier	Product Name	Catalog Number	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Purity	Isotopic Enrichment
Santa Cruz Biotechnology	N-Acetyl Sulfadiazine-13C6	sc-219011	1217089-17-2	C <sub>6</sub> ( <sup>13</sup> C) <sub>6</sub> H <sub>12</sub> N <sub>4</sub> O <sub>3</sub> S	298.27	Data not specified; refer to lot-specific Certificate of Analysis[ <a href="#">1</a> ]	Data not specified
Clinivex	N-Acetyl Sulfadiazine-13C6	RCLS2L101554	1217089-17-2	C <sub>6</sub> <sup>13</sup> C <sub>6</sub> H <sub>12</sub> N <sub>4</sub> O <sub>3</sub> S	298.27	Data not specified; refer to Certificate of Analysis[ <a href="#">2</a> ]	Data not specified
LGC Standards	N-Acetyl Sulfadiazine-13C6	TRC-A187813	1217089-17-2	C <sub>6</sub> <sup>13</sup> C <sub>6</sub> H <sub>12</sub> N <sub>4</sub> O <sub>3</sub> S	298.27	Data not specified	Data not specified
BOC Sciences	N-Acetyl Sulfadiazine-[13C6]	BLP-004877	1217089-17-2	C <sub>6</sub> [ <sup>13</sup> C] <sub>6</sub> H <sub>12</sub> N <sub>4</sub> O <sub>3</sub> S	298.27	98%[ <a href="#">3</a> ]	≥99% atom <sup>13</sup> C[ <a href="#">3</a> ]
Pharmaffiliates	N-Acetyl Sulfadiazine-13C6	PA STI 003500	1217089-17-2	C <sub>6</sub> <sup>13</sup> C <sub>6</sub> H <sub>12</sub> N <sub>4</sub> O <sub>3</sub> S	298.27	Data not specified	Data not specified

## Experimental Protocols

The primary application of **N-Acetyl sulfadiazine-13C6** is as an internal standard for the quantification of N-Acetyl sulfadiazine in biological samples by LC-MS/MS. Below is a representative protocol synthesized from established methods for sulfonamide analysis.<sup>[4][5][6]</sup>

## Protocol: Quantification of N-Acetyl Sulfadiazine in Swine Liver Tissue using LC-MS/MS

1. Objective: To determine the concentration of N-Acetyl sulfadiazine in swine liver tissue using **N-Acetyl sulfadiazine-13C6** as an internal standard.

2. Materials:

- N-Acetyl sulfadiazine (unlabeled standard)
- **N-Acetyl sulfadiazine-13C6** (internal standard)
- Acetonitrile (ACN), HPLC grade
- Methanol (MeOH), HPLC grade
- Formic acid, LC-MS grade
- Water, ultrapure
- Swine liver tissue (blank and study samples)
- Solid Phase Extraction (SPE) cartridges (e.g., aminopropyl)<sup>[4]</sup>
- Centrifuge tubes (50 mL)
- Homogenizer

3. Preparation of Standards and Solutions:

- Stock Solutions (1 mg/mL): Accurately weigh and dissolve N-Acetyl sulfadiazine and **N-Acetyl sulfadiazine-13C6** in methanol to prepare individual 1 mg/mL stock solutions.

- Working Standard Solutions: Serially dilute the N-Acetyl sulfadiazine stock solution with 50:50 acetonitrile:water to prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 500 ng/mL).
- Internal Standard (IS) Working Solution (50 ng/mL): Dilute the **N-Acetyl sulfadiazine-13C6** stock solution with 50:50 acetonitrile:water.

#### 4. Sample Preparation:

- Weigh  $2.5 \pm 0.1$  g of homogenized liver tissue into a 50 mL centrifuge tube.[6]
- Spike all samples (calibration standards, quality controls, and unknown samples) with 100  $\mu$ L of the 50 ng/mL IS working solution, except for the blank matrix.
- For calibration standards, spike the corresponding concentration of unlabeled N-Acetyl sulfadiazine working solution into blank liver homogenate.
- Add 10 mL of acetonitrile to each tube.
- Homogenize for 1 minute, then centrifuge at 4000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube.
- Perform a solid-phase extraction (SPE) cleanup. Condition an aminopropyl SPE cartridge with methanol followed by water. Load the supernatant, wash with a mild organic solvent, and elute the analytes with an acidified organic solvent (e.g., methanol with 2% formic acid). [4]
- Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 500  $\mu$ L of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
- Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

#### 5. LC-MS/MS Conditions:

- LC System: UHPLC system

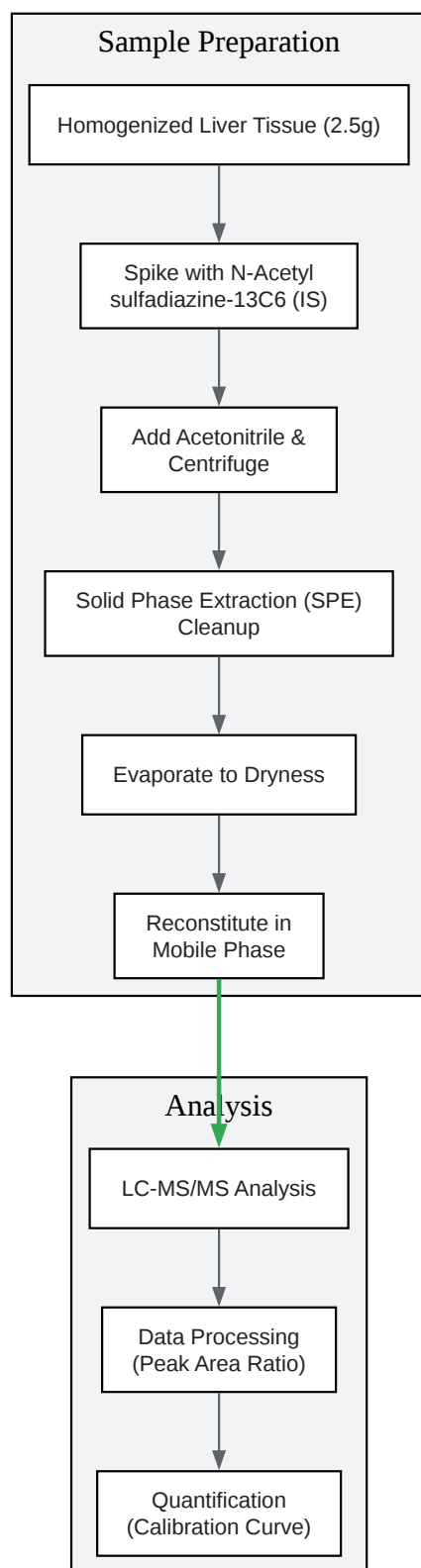
- Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8  $\mu$ m)
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- Gradient: A suitable gradient to separate the analyte from matrix interferences (e.g., 5% B to 95% B over 5 minutes).
- Flow Rate: 0.3 mL/min
- Injection Volume: 5  $\mu$ L
- MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
- MRM Transitions:
  - N-Acetyl sulfadiazine: Q1/Q3 (e.g., m/z 293.1  $\rightarrow$  156.1)
  - **N-Acetyl sulfadiazine-13C6**: Q1/Q3 (e.g., m/z 299.1  $\rightarrow$  162.1) (Note: MRM transitions should be optimized for the specific instrument used.)

#### 6. Data Analysis:

- Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
- Perform a linear regression analysis of the calibration curve.
- Determine the concentration of N-Acetyl sulfadiazine in the unknown samples by interpolating their analyte/IS peak area ratios from the calibration curve.

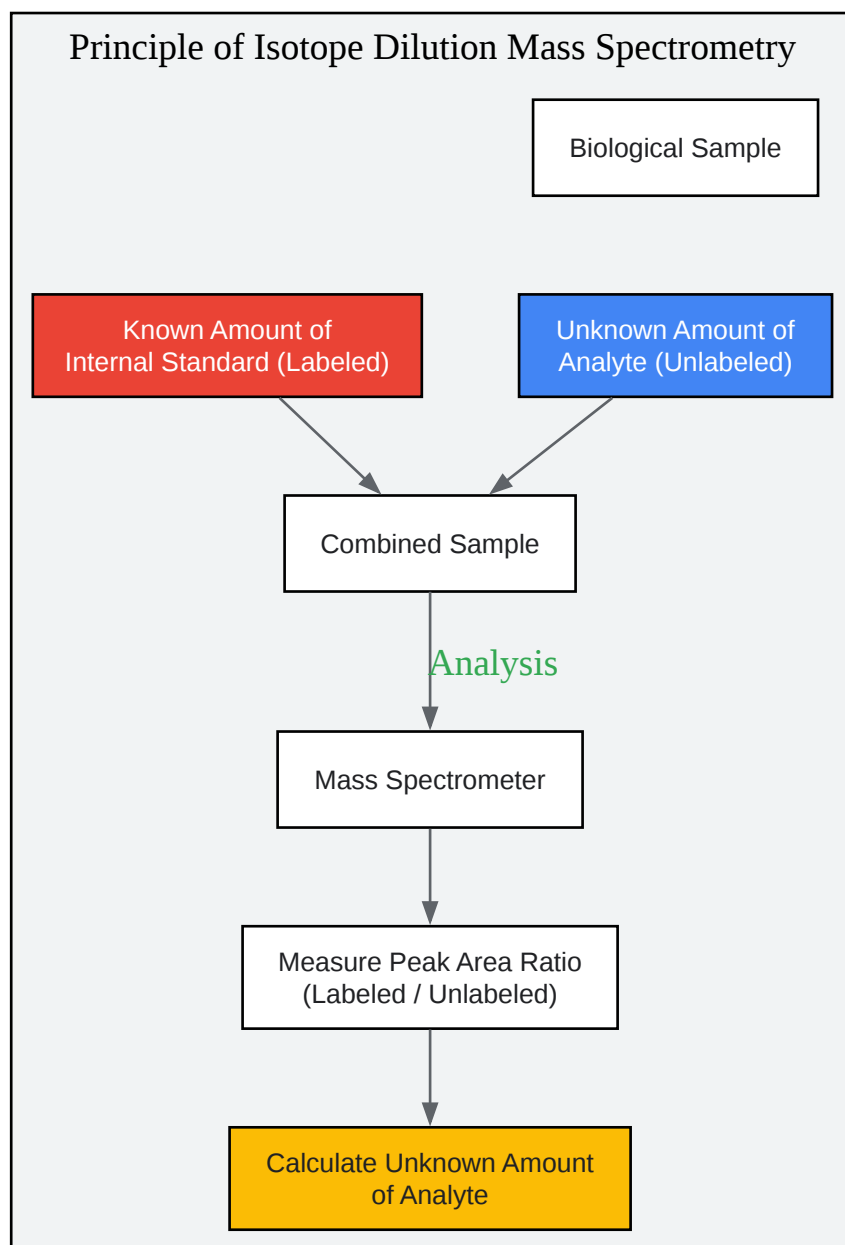
## Visualizations

The following diagrams illustrate key aspects of the experimental workflow and the underlying analytical principle.



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Caption: Experimental workflow for quantifying N-Acetyl sulfadiazine.



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Caption: The core principle of isotope dilution mass spectrometry.

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